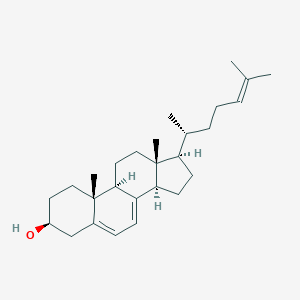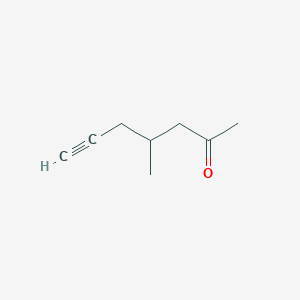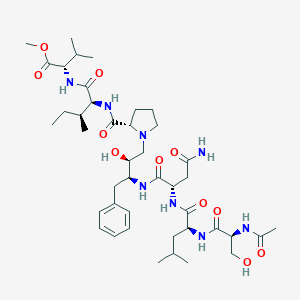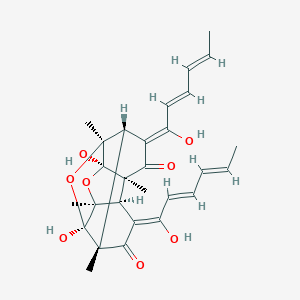
7-Dehydrodesmosterol
Übersicht
Beschreibung
7-Dehydrodesmosterol (7-DHD) is synthesized via the Bloch pathway and serves as a desmosterol synthesis precursor . The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes this step .
Synthesis Analysis
A liquid chromatographic/mass spectrometric method (LC-MS) has been developed for the quantitative analysis of sterols, including 7-Dehydrodesmosterol, from the late part of cholesterol synthesis . This method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates .Chemical Reactions Analysis
7-Dehydrodesmosterol is a 3beta-sterol having the structure of desmosterol with an extra double bond at C-7–C-8 . It has a role as a human metabolite and a mouse metabolite . It is functionally related to desmosterol .Wissenschaftliche Forschungsanwendungen
Role in Cholesterol Synthesis
7-Dehydrodesmosterol is an intermediate in the cholesterol synthesis pathway . It is synthesized from zymosterol and dehydrolathosterol by the enzyme DHCR7, which removes the double bond from the Δ7 position . It is then converted to cholesterol by the enzyme DHCR24, which catalyzes the reduction of the Δ24 double bond on the side chain of the sterol ring .
Disease-Related Detection
A method has been developed for the quantitative analysis of 10 sterols, including 7-dehydrodesmosterol, from the late part of cholesterol synthesis . This method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates .
Metabolic Engineering
7-Dehydrodesmosterol has been used in metabolic engineering of Saccharomyces cerevisiae for 7-dehydrocholesterol overproduction . This microbial production of 7-DHC from simple carbon has been recognized as an attractive complement to the traditional sources .
Vitamin D3 Synthesis
7-Dehydrodesmosterol is a precursor for the synthesis of Vitamin D3 . It is present in mammalian skin and can be converted into Vitamin D3 when the skin is exposed to sunlight .
COVID-19 Treatment
Vitamin D3, which can be synthesized from 7-Dehydrodesmosterol, has been studied for its potential effects on COVID-19 severity . A meta-analysis showed a positive effect of Vitamin D3 supplementation on ICU admission and mortality associated with COVID-19 among patients .
Other Steroid Synthesis
The presence of 7-Dehydrodesmosterol in mammalian skin suggests that young rats have the capacity to produce two vitamin Ds (vitamin D3 and 24-dehydrovitamin D3) in their skin . This opens large opportunities to realize downstream de novo synthesis of other steroids .
Wirkmechanismus
Target of Action
7-Dehydrodesmosterol, also known as 24-Dehydroprovitamin D3, is an intermediate in the biosynthesis of cholesterol . It primarily targets the enzyme DHCR24, which catalyzes the conversion of 7-Dehydrodesmosterol to desmosterol .
Mode of Action
The compound interacts with its target, the enzyme DHCR24, and undergoes a reduction reaction. This reaction removes the double bond at the Δ7 position, converting 7-Dehydrodesmosterol into desmosterol .
Biochemical Pathways
7-Dehydrodesmosterol is part of the cholesterol biosynthesis pathway, specifically the post-lanosterol part of this pathway . It is synthesized from 24-dehydrolathosterol by the enzyme DHCR24 . The conversion of 7-Dehydrodesmosterol to cholesterol involves several steps and intermediates, with each step being catalyzed by a specific enzyme .
Result of Action
The conversion of 7-Dehydrodesmosterol to desmosterol by DHCR24 is a crucial step in the biosynthesis of cholesterol . Cholesterol is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids .
Zukünftige Richtungen
Modulating cholesterol levels changes vulnerability of cells to ferroptosis . Cholesterol alters metabolic flux of the mevalonate pathway by promoting Squalene Epoxidase (SQLE) degradation, a rate limiting step in cholesterol biosynthesis, thereby increasing both CoQ10 and squalene levels . This suggests that pharmacological manipulation of 7-DHC levels is a promising therapeutic strategy for cancer and IRI .
Eigenschaften
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSSPKPUXDSHNC-DDPQNLDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028219 | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Dehydrodesmosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Dehydrodesmosterol | |
CAS RN |
1715-86-2 | |
| Record name | 7-Dehydrodesmosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-5,7,24-trien-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Dehydrodesmosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















